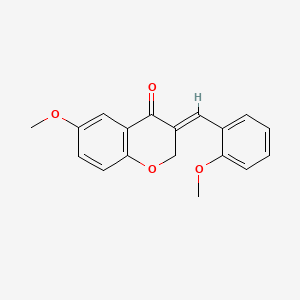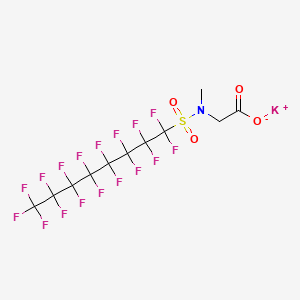
Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate is a fluorinated surfactant known for its unique properties, including high chemical stability and surface activity. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their resistance to heat, water, and oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate typically involves the reaction of heptadecafluorooctyl sulfonyl fluoride with N-methylglycine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process includes steps such as purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonyl fluorides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Explored for potential use in drug delivery systems due to its unique surface-active properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and resistance to harsh conditions
Mécanisme D'action
The mechanism of action of Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate involves its interaction with various molecular targets. The compound’s fluorinated tail provides hydrophobic interactions, while the sulfonyl and glycine groups offer hydrophilic interactions. These properties enable the compound to act as an effective surfactant, reducing surface tension and stabilizing emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Potassium N-((heptadecafluorooctyl)sulphonyl)-N-propylglycinate
Uniqueness
Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate stands out due to its specific combination of a fluorinated tail and a glycine-based head group. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in various applications .
Propriétés
Numéro CAS |
70281-93-5 |
|---|---|
Formule moléculaire |
C11H5F17KNO4S |
Poids moléculaire |
609.30 g/mol |
Nom IUPAC |
potassium;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetate |
InChI |
InChI=1S/C11H6F17NO4S.K/c1-29(2-3(30)31)34(32,33)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26;/h2H2,1H3,(H,30,31);/q;+1/p-1 |
Clé InChI |
HMGJLBJCTGOYGB-UHFFFAOYSA-M |
SMILES canonique |
CN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


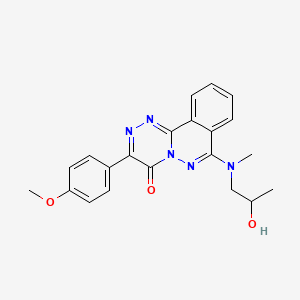
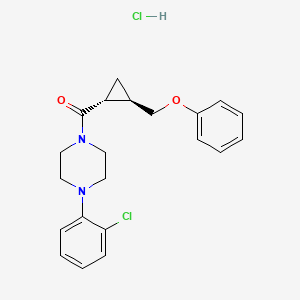
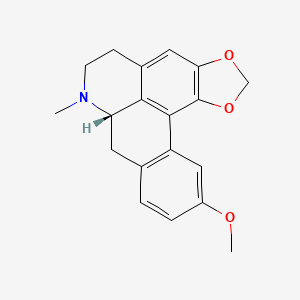
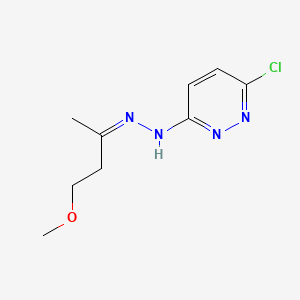
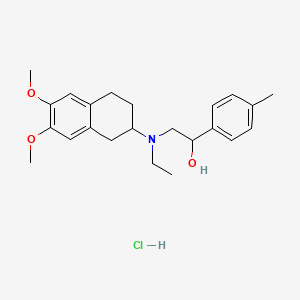

![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
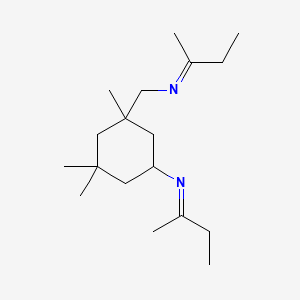
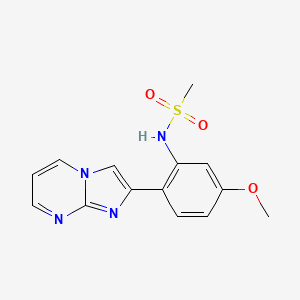
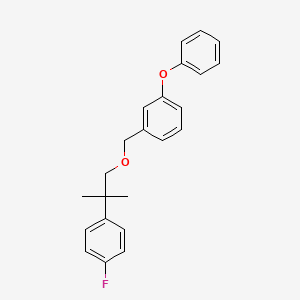
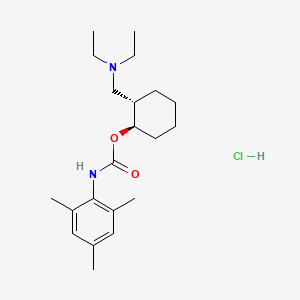
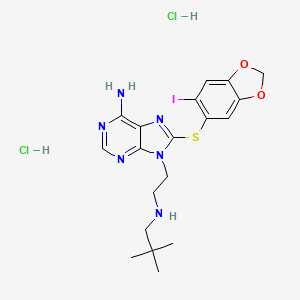
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
